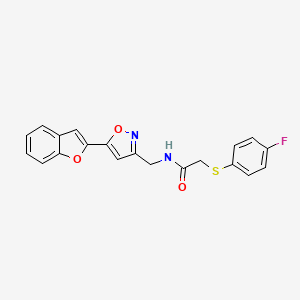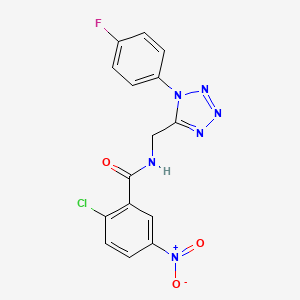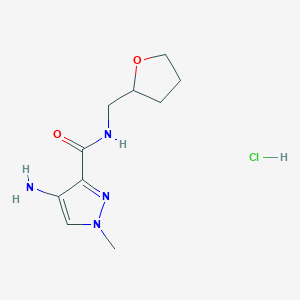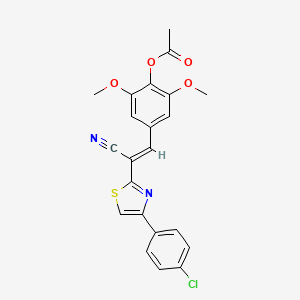
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide” is a derivative of thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The compound was synthesized as part of a study on hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized compounds were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure, combining thiazole and sulfonamide moieties, makes it a promising candidate for antibacterial therapy. Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, some of these derivatives exhibit potent antibacterial effects against both Gram-negative and Gram-positive bacteria. For instance, derivatives with 4-tert-butyl and 4-isopropyl substitutions display attractive antibacterial activity against multiple bacterial strains, including Staphylococcus aureus and Achromobacter xylosoxidans . The complex formed by combining these derivatives with the cell-penetrating peptide octaarginine demonstrates distinctive modes of action, suggesting that mere attachment of a hydrophobic moiety to a cell-penetrating peptide does not necessarily impart antibacterial activity. Instead, the complex displays faster killing kinetics, creates pores in bacterial cell membranes, and shows negligible hemolytic activity toward human red blood cells .
Antiproliferative Properties
While the specific antiproliferative effects of this compound have not been extensively studied, its sulfonamide derivatives have been documented in various pharmacological activities. These include antitubercular, antidiabetic, anti-inflammatory, antioxidant, anticancer, and antiviral properties. Further research could explore its potential as an antiproliferative agent .
Antifungal Activity
Although direct evidence regarding the antifungal activity of this compound is limited, its thiazole-based structure suggests potential antifungal properties. Researchers have synthesized related compounds and screened them for antifungal effects. Investigating its efficacy against fungal pathogens could yield valuable insights .
Anticancer Investigations
While direct evidence for its anticancer effects is lacking, the compound’s unique structure warrants further exploration. Researchers could assess its impact on cancer cell lines and investigate potential mechanisms, such as interference with cell signaling pathways.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral agents .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells . Others have been found to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
For instance, some thiazole derivatives have been found to have antibacterial activity, affecting both Gram-negative and Gram-positive bacteria .
Action Environment
For instance, the efficacy of some thiazole derivatives has been found to be enhanced when used in conjunction with other agents, such as cell-penetrating peptides .
properties
IUPAC Name |
5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDRYBSRDNEZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)


![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)



![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)

